molecular formula C9H11BrN2O2 B3125618 2-(4-Bromo-3-methylphenoxy)acetohydrazide CAS No. 327070-44-0

2-(4-Bromo-3-methylphenoxy)acetohydrazide

Cat. No. B3125618
M. Wt: 259.1 g/mol
InChI Key: WJFMBPHBKJWQQM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)acetohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C9H11BrN2O2 and a molecular weight of 259.10 .


Molecular Structure Analysis

The InChI code for 2-(4-Bromo-3-methylphenoxy)acetohydrazide is 1S/C9H11BrN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Profile : This compound, derived from p-bromo-m-cresol, has been used to create new Schiff bases and Thiazolidinone derivatives. These derivatives have shown significant antibacterial and antifungal activities, indicating potential use in developing antimicrobial agents (Fuloria et al., 2014).

Optical Applications

Nonlinear Optical Properties : A study investigated the nonlinear optical properties of hydrazones derived from 2-(4-Bromo-3-methylphenoxy)acetohydrazide. These compounds exhibited significant two-photon absorption, suggesting potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Anticancer Research

Anticancer Agent Synthesis : Research has been conducted to create novel derivatives of this compound for evaluating their anticancer activities. Some derivatives showed strong growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents (Şenkardeş et al., 2021).

Urease Inhibition

Urease Inhibition Studies : New hydrazone compounds derived from 2-(4-Bromo-3-methylphenoxy)acetohydrazide have shown strong urease inhibitory activities, indicating potential applications in treating urease-related disorders (Sheng et al., 2015).

Antioxidant Properties

Antioxidant Activity : Bromophenol derivatives, including those related to 2-(4-Bromo-3-methylphenoxy)acetohydrazide, have been identified in marine algae and shown potent antioxidant activities. These compounds could be explored for applications in food preservation and pharmaceuticals as natural antioxidants (Li et al., 2012).

Antibacterial and Antitubercular Activities

Antibacterial and Antitubercular Applications : Diphenyl hydrazones and semicarbazones derived from this compound have been studied for their antibacterial and antitubercular activities, suggesting potential in treating bacterial infections and tuberculosis (Raja et al., 2010).

Future Directions

The future directions for research on 2-(4-Bromo-3-methylphenoxy)acetohydrazide could involve further exploration of its role in proteomics research . Additionally, understanding its synthesis, chemical reactions, and mechanism of action could provide valuable insights for the development of new biochemical tools.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFMBPHBKJWQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238172
Record name 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenoxy)acetohydrazide

CAS RN

327070-44-0
Record name 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327070-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NK Fuloria, S Fuloria, R Gupta - International Scholarly and Scientific …, 2014 - Citeseer
Esterification of p-bromo-m-cresol led to formation of 2-(4-bromo-3-methylphenoxy) acetate (1). 2-(4-Bromo-3-methyl phenoxy) acetohydrazide (2) is derived from Compound (1) by …
Number of citations: 15 citeseerx.ist.psu.edu

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